Ticabesone propionate
Overview
Description
Ticabesone propionate is a synthetic glucocorticoid corticosteroid known for its potent anti-inflammatory properties. It is primarily used in the treatment of various inflammatory conditions. The molecular formula of this compound is C25H32F2O5S, and it has a molecular weight of 482.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ticabesone propionate involves multiple steps, starting from the core steroid structureThe reaction conditions typically involve the use of reagents such as fluorinating agents, oxidizing agents, and esterification reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ticabesone propionate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of fluorine atoms at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the core steroid structure .
Scientific Research Applications
Ticabesone propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in the study of glucocorticoid steroids.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the formulation of anti-inflammatory drugs and creams
Mechanism of Action
Ticabesone propionate exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory mediators. The molecular targets include various transcription factors and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- Fluticasone propionate
- Betamethasone dipropionate
- Dexamethasone
Uniqueness
Ticabesone propionate is unique due to its specific fluorination pattern and the presence of a propionate ester, which enhances its anti-inflammatory potency and stability compared to other glucocorticoids .
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXCUKXWTNOXTD-CENSZEJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73205-13-7 | |
Record name | Ticabesone propionate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073205137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluticason S-Methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TICABESONE PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MMC9W0495 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Ticabesone Propionate discussed in the research papers?
A1: The research papers primarily discuss this compound in the context of its anti-inflammatory effects in the eye. Specifically, the research highlights its potential in mitigating neovascularization, the abnormal growth of blood vessels, in the cornea. This is a significant finding as corneal neovascularization can lead to vision impairment. [, ]
Q2: How was the efficacy of this compound evaluated in the study?
A2: The researchers utilized a rat model to investigate the drug's effects. They induced neovascularization in the rats' corneas using silver nitrate cauterization. Following this, they administered this compound topically. The researchers then assessed the extent of neovascularization using a standardized scoring system. This scoring was conducted by an investigator “blinded” to the treatment groups to minimize bias. [, ] This model allowed for a controlled environment to study the drug's impact on neovascularization.
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